molecular formula C25H29FN4O2S B138942 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide CAS No. 136701-68-3

1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide

Cat. No.: B138942
CAS No.: 136701-68-3
M. Wt: 468.6 g/mol
InChI Key: NZUSTSFFNOEAHE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of RP-68303 involves several steps, starting with the preparation of the thiadiazolo-quinoline core structure. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve high-performance liquid chromatography (HPLC) for purification and isolation of the compound .

Chemical Reactions Analysis

RP-68303 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RP-68303 has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of serotonin uptake inhibition.

    Biology: Investigated for its effects on serotonin levels in various biological systems.

    Medicine: Explored as a potential therapeutic agent for treating conditions related to serotonin imbalance, such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of RP-68303 involves its high affinity binding to serotonin transporter sites, inhibiting the reuptake of serotonin. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .

Comparison with Similar Compounds

RP-68303 can be compared with other serotonin uptake inhibitors, such as fluoxetine and sertraline. While these compounds share a similar mechanism of action, RP-68303 is unique due to its specific chemical structure and high affinity for serotonin transporter binding sites. Similar compounds include:

Properties

CAS No.

136701-68-3

Molecular Formula

C25H29FN4O2S

Molecular Weight

468.6 g/mol

IUPAC Name

3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide

InChI

InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2

InChI Key

NZUSTSFFNOEAHE-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F

Canonical SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F

136701-68-3

Synonyms

1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide
1-(FIM-PE)-DTQD

Origin of Product

United States

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